2-Bromo-4-hydrazinylpyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

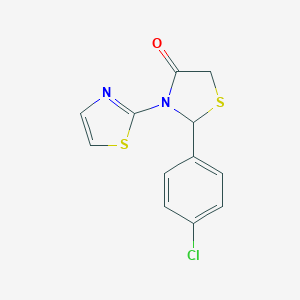

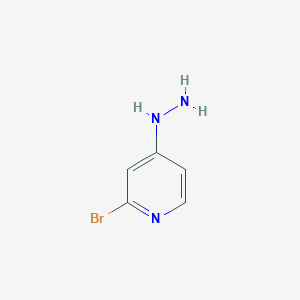

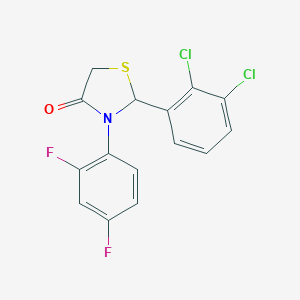

2-Bromo-4-hydrazinylpyridine is a chemical compound with the molecular weight of 188.03 . It is a powder in physical form .

Molecular Structure Analysis

The InChI code for this compound is1S/C5H6BrN3/c6-5-3-4(9-7)1-2-8-5/h1-3H,7H2,(H,8,9) . This indicates the presence of a bromine atom, a pyridine ring, and a hydrazine group in the molecule . Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 108-110 degrees Celsius . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis and Utility as a Building Block : 2-Bromo-4-iodopyridine, a derivative of 2-bromo-4-hydrazinylpyridine, is highlighted as a key building block for the synthesis of 2,4-disubstituted pyridines. It's synthesized from 2-bromopyridine and then converted to various 2,4-diaryl pyridines and 4-aryl-2,2'-bipyridines in one-pot reactions, showcasing its versatility in synthetic chemistry (Duan et al., 2004).

- Facile Synthesis of Derivatives : A facile synthesis route for 2-bromo-6-pyrrolylpyridine from acylation of pyrrole is described, leading to the creation of a variety of novel 2-aryl-6-pyrrolylpyridines through Suzuki cross-couplings. This reflects the compound's role in the synthesis of novel compounds with potentially diverse applications (Song et al., 2011).

- Regioselective Suzuki Cross-Coupling Reactions : 2,4-Dibromopyridine, a related compound, exhibits regioselective Suzuki cross-coupling, emphasizing its selective reactivity and potential for creating structurally precise compounds (Sicre et al., 2006).

Chemical Reactions and Applications

- Direct Arylation and Suzuki Coupling : The use of bromo-chloropyridines, which are closely related to this compound, enables the synthesis of a wide variety of 2-arylpyridines through direct arylation and Suzuki coupling. This process highlights the utility of brominated pyridines in creating complexes with notable physical properties (Baloch et al., 2012).

- Convertible Isocyanide for Multicomponent Chemistry : 2-Bromo-6-isocyanopyridine is noted for its stability and synthetic efficiency, serving as a convertible isocyanide in multicomponent chemistry. This property underscores its significance in the efficient synthesis of complex molecules like the opioid carfentanil (van der Heijden et al., 2016).

Biological and Physical Properties

- Crystal Structure and Bonding : The crystal structure of 2-bromo-4-hydroxypyridine reveals intriguing hydrogen and halogen bonding patterns, offering insights into the intermolecular interactions and stability of such compounds (Monroe & Turnbull, 2019).

- Super Lewis Basic Terpyridines Synthesis : The synthesis of highly electron-rich dialkylamino-substituted terpyridines from bromo-terpyridines demonstrates the compound's role in creating highly Lewis basic materials, potentially useful in various chemical applications (Kleoff et al., 2019).

Safety and Hazards

The safety information for 2-Bromo-4-hydrazinylpyridine includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound is harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Mecanismo De Acción

Target of Action

It is known that hydrazonyl compounds, such as 2-bromo-4-hydrazinylpyridine, have a wide range of pharmacological activities and are recognized for their antimycobacterial properties .

Mode of Action

It is synthesized by the reaction of 2-hydrazinylpyridine, 4-hydrazinylpyridine, or 2-hydrazinylpyrazine with appropriate aromatic or heteroaromatic aldehydes . This suggests that the compound might interact with its targets through these functional groups.

Biochemical Pathways

Given its antimycobacterial activity, it is likely that it interferes with the biochemical pathways essential for the survival and replication of mycobacteria .

Pharmacokinetics

Its molecular weight of 18803 suggests that it might have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed and distributed in the body .

Result of Action

Given its antimycobacterial activity, it is likely that it inhibits the growth and replication of mycobacteria, leading to their death .

Action Environment

Like other chemical compounds, its stability, efficacy, and mode of action might be influenced by factors such as temperature, ph, and the presence of other chemical substances .

Propiedades

IUPAC Name |

(2-bromopyridin-4-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c6-5-3-4(9-7)1-2-8-5/h1-3H,7H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMWBINLNHGCCKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1NN)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

923547-35-7 |

Source

|

| Record name | 2-bromo-4-hydrazinylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

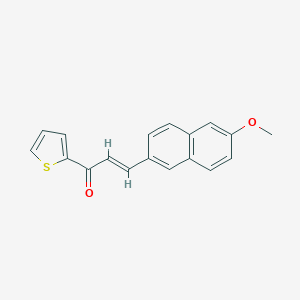

![2-(4-Ethylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B494166.png)

![2-(4-Ethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B494172.png)